molecular formula C9H14N2O4 B12801737 2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid CAS No. 87783-57-1

2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid

Cat. No.: B12801737
CAS No.: 87783-57-1
M. Wt: 214.22 g/mol
InChI Key: LRVHIGZNDIIEPQ-UHFFFAOYSA-N
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Description

2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid is a chemical compound with the molecular formula C9H14N2O4 It is known for its unique structure, which includes an imidazolidinyl ring and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid typically involves the reaction of 4,4-dimethyl-2,5-dioxo-1-imidazolidinyl with a suitable acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like crystallization or chromatography is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazolidinyl ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the imidazolidinyl ring.

Scientific Research Applications

2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The imidazolidinyl ring can form hydrogen bonds and other interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The propanoic acid group can also participate in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-2,5-dioxo-1-imidazolidinylacetic acid
  • Methyl (4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)acetate

Uniqueness

Compared to similar compounds, 2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the propanoic acid moiety

Properties

CAS No.

87783-57-1

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H14N2O4/c1-8(2)5(12)11(7(15)10-8)9(3,4)6(13)14/h1-4H3,(H,10,15)(H,13,14)

InChI Key

LRVHIGZNDIIEPQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C(C)(C)C(=O)O)C

Origin of Product

United States

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